4-methylhept-6-en-3-one
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Overview
Description
4-Methylhept-6-en-3-one is an organic compound belonging to the class of ketones. It is characterized by a seven-carbon chain with a methyl group at the fourth position and a double bond between the sixth and seventh carbons. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylhept-6-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methylpentanal with acetone, followed by dehydration to form the desired enone. Another method includes the use of Grignard reagents, where 4-methylpent-3-en-2-ol is reacted with a suitable Grignard reagent to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. For instance, the compound can be synthesized via the catalytic hydrogenation of 4-methylhept-4-en-3-one using palladium on carbon as a catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols, such as 4-methylhept-6-en-3-ol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: 4-Methylheptanoic acid or 4-methylheptan-3-one.
Reduction: 4-Methylhept-6-en-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylhept-6-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a pheromone in insect behavior.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance industry due to its pleasant aroma and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 4-methylhept-6-en-3-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain receptors, triggering a cascade of biochemical events. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methylhept-6-en-3-one can be compared with other similar compounds, such as:
4-Methylhept-4-en-3-one: This compound has a similar structure but differs in the position of the double bond.
4-Methylheptan-3-one: Lacks the double bond, making it less reactive in certain chemical reactions.
4-Methylhept-6-en-3-ol: The alcohol derivative of this compound, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry.
Properties
CAS No. |
26118-97-8 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
4-methylhept-6-en-3-one |
InChI |
InChI=1S/C8H14O/c1-4-6-7(3)8(9)5-2/h4,7H,1,5-6H2,2-3H3 |
InChI Key |
AOXNCUPDNCMHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)CC=C |
Purity |
95 |
Origin of Product |
United States |
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